4-(3-Bromophenylcarbamoyl)phenylboronic acid

Catalog No.
S3067899
CAS No.
874288-00-3
M.F
C13H11BBrNO3
M. Wt
319.95
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Bromophenylcarbamoyl)phenylboronic acid

CAS Number

874288-00-3

Product Name

4-(3-Bromophenylcarbamoyl)phenylboronic acid

IUPAC Name

[4-[(3-bromophenyl)carbamoyl]phenyl]boronic acid

Molecular Formula

C13H11BBrNO3

Molecular Weight

319.95

InChI

InChI=1S/C13H11BBrNO3/c15-11-2-1-3-12(8-11)16-13(17)9-4-6-10(7-5-9)14(18)19/h1-8,18-19H,(H,16,17)

InChI Key

OZMICCDGUUNEKL-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)(O)O

Solubility

not available

4-(3-Bromophenylcarbamoyl)phenylboronic acid is an organic compound belonging to the class of arylboronic acids. These compounds possess a boron atom bound to two hydroxyl groups and an aromatic ring (aryl). In this specific case, the molecule also has a bromophenylcarbamoyl group attached to the phenyl ring at the 4th position [].

Arylboronic acids are of interest in scientific research due to their unique chemical properties and potential applications in various fields []. However, there is no specific information readily available regarding the origin or specific significance of 4-(3-Bromophenylcarbamoyl)phenylboronic acid in scientific research.


Molecular Structure Analysis

The key feature of 4-(3-Bromophenylcarbamoyl)phenylboronic acid is its structure, which combines several functional groups:

  • Aryl rings: The molecule has two phenyl rings, which are six-membered carbon rings with alternating single and double bonds. These rings are known for their stability and ability to participate in various chemical reactions [].
  • Boron atom: The central boron atom is bonded to two hydroxyl groups (B(OH)2) and one carbon atom from the phenyl ring. This boron-containing group is crucial for the reactivity of arylboronic acids [].
  • Bromophenylcarbamoyl group: This group attaches to one of the phenyl rings. It consists of a bromine atom (Br) attached to a phenyl ring, which is further connected to a carbonyl group (C=O) and a nitrogen atom (N) by an amide bond (C-N). The presence of this group can influence the molecule's overall properties and reactivity [].

Chemical Reactions Analysis

Arylboronic acids are known to participate in various coupling reactions, which are fundamental in organic synthesis. These reactions allow for the formation of carbon-carbon bonds between the boron atom and another carbon [].

  • Organic synthesis

    4-(3-Bromophenylcarbamoyl)phenylboronic acid contains a boronic acid functional group, which is a valuable reagent in organic synthesis for Suzuki-Miyaura coupling reactions []. These reactions allow for the formation of carbon-carbon bonds between a boronic acid and a haloaryl compound. In the case of 4-(3-bromophenylcarbamoyl)phenylboronic acid, the presence of the bromophenyl group suggests it could be a useful building block for the synthesis of molecules with specific functionalities.

  • Medicinal chemistry

    Boronic acid-containing molecules have been explored in the development of new pharmaceuticals due to their potential for specific binding to proteins []. The 4-(3-bromophenylcarbamoyl)phenylboronic acid structure may hold promise for researchers investigating new drug candidates, but further studies would be necessary to determine its specific activity.

  • Material science

    Organic molecules containing boron can be used in the development of new materials with unique properties []. The specific properties of 4-(3-bromophenylcarbamoyl)phenylboronic acid for material science applications are unknown and would require further investigation.

Dates

Modify: 2023-08-18

Explore Compound Types